molecular formula C15H23NO2 B13816945 2-Ethoxy-n,n-dipropylbenzamide CAS No. 5442-04-6

2-Ethoxy-n,n-dipropylbenzamide

Katalognummer: B13816945
CAS-Nummer: 5442-04-6
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: GEXWPSVMGWBGCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-n,n-dipropylbenzamide is an organic compound with the molecular formula C15H23NO2 It is a benzamide derivative characterized by the presence of an ethoxy group and two propyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-n,n-dipropylbenzamide typically involves the reaction of 2-ethoxybenzoic acid with n,n-dipropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with n,n-dipropylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-n,n-dipropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-n,n-dipropylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-n,n-dipropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-n,n-dipropylbenzamide is unique due to the presence of both the ethoxy group and the n,n-dipropyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

5442-04-6

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

2-ethoxy-N,N-dipropylbenzamide

InChI

InChI=1S/C15H23NO2/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h7-10H,4-6,11-12H2,1-3H3

InChI-Schlüssel

GEXWPSVMGWBGCI-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C(=O)C1=CC=CC=C1OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.